molecular formula C17H14N2O4S B14999490 3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid

3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid

Cat. No.: B14999490
M. Wt: 342.4 g/mol
InChI Key: SYWZUCYLOJTGLW-UHFFFAOYSA-N
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Description

3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid is a complex organic compound featuring a benzothiazole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites, modulating the activity of the target proteins and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure lacking the benzoic acid moiety.

    2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

    Sulfoxides and sulfones: Oxidized derivatives of benzothiazole compounds.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

3-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c20-15(18-12-5-3-4-11(10-12)16(21)22)8-9-19-13-6-1-2-7-14(13)24-17(19)23/h1-7,10H,8-9H2,(H,18,20)(H,21,22)

InChI Key

SYWZUCYLOJTGLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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